molecular formula C14H13N3O3 B1365882 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone CAS No. 1293929-81-3

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone

Cat. No.: B1365882
CAS No.: 1293929-81-3
M. Wt: 271.27 g/mol
InChI Key: MVLBIWRZWIIDTK-UHFFFAOYSA-N
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Description

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is an organic compound that belongs to the class of nitrophenylamines.

Properties

IUPAC Name

1-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10(18)12-4-5-13(14(7-12)17(19)20)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBIWRZWIIDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The core aromatic ketone, often a 3-nitro-4-halogenated acetophenone, serves as the electrophilic substrate.
  • Pyridin-3-ylmethylamine acts as the nucleophilic amine source.
  • Bases such as organic amines (e.g., diisopropylethylamine) or inorganic bases facilitate the substitution or condensation reactions.
  • Solvents include polar aprotic solvents (e.g., tetrahydrofuran, acetone), alcohol solvents, or mixtures depending on the reaction step.

Stepwise Synthesis

Step Description Reagents/Conditions Notes
1. Halogenation or nitration of acetophenone Introduction of nitro group at 3-position and halogen at 4-position if required Conventional nitration agents (e.g., HNO3/H2SO4), halogenating agents Control temperature to avoid over-substitution
2. Amination with pyridin-3-ylmethylamine Nucleophilic aromatic substitution or reductive amination Pyridin-3-ylmethylamine, base (e.g., diisopropylethylamine), solvent (THF, acetone) Reaction temperature typically 25-40°C; reaction monitored by TLC or HPLC
3. Protection/Deprotection (if necessary) Use of Boc or other protecting groups to mask amines during intermediate steps Boc anhydride for protection; HCl in ether or methanolic HCl for deprotection Protecting groups improve selectivity and yield
4. Purification Recrystallization or solvent-antisolvent precipitation Solvents such as methanol, dichloromethane, toluene Crystalline or amorphous forms isolated

Representative Reaction Conditions

  • Amination Reaction: The nitro-substituted acetophenone derivative is dissolved in a polar aprotic solvent such as tetrahydrofuran. Pyridin-3-ylmethylamine is added along with a base like diisopropylethylamine to facilitate nucleophilic substitution. The mixture is stirred at 25–40°C for several hours until completion.

  • Deprotection: If Boc protection is used, deprotection is achieved by treatment with dry HCl gas or methanolic HCl under controlled temperature (0–15°C) to avoid decomposition.

  • Purification: The crude product is purified by adding the reaction mixture to a non-solvent such as water or hydrocarbon solvents to precipitate the product, followed by filtration and drying.

Research Findings and Optimization

  • Solvent Choice: Polar aprotic solvents (e.g., THF, acetone) are preferred for amination to enhance nucleophilicity and solubility of reactants. Alcohol solvents are used during purification to control crystallinity.

  • Temperature Control: Maintaining reaction temperature between 25–40°C during amination and below 15°C during deprotection optimizes yield and purity.

  • Bases: Organic bases such as diisopropylethylamine or triethylamine are favored for their mildness and compatibility with amines and ketones.

  • Yield and Purity: Multi-step processes with intermediate purification steps yield high-purity final products. Crystalline forms are preferred for stability and characterization.

Summary Table of Key Parameters

Parameter Preferred Range/Type Purpose/Effect
Solvent (amination) Tetrahydrofuran, acetone Enhances nucleophilicity and solubility
Base Diisopropylethylamine, triethylamine Facilitates amine substitution
Temperature (amination) 25–40°C Optimizes reaction rate and selectivity
Temperature (deprotection) 0–15°C Prevents decomposition during Boc removal
Purification solvent Methanol, dichloromethane, toluene Controls crystallinity and purity
Protection group Boc (tert-butoxycarbonyl) Protects amine functionalities during synthesis

Chemical Reactions Analysis

Types of Reactions

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that includes a nitro group and a pyridine moiety, contributing to its biological activity. Its molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3}, and it exhibits significant potential in drug development and other scientific fields.

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the presence of the nitro group is crucial for enhancing cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .
  • Enzyme Inhibition :
    • Inhibitors targeting specific enzymes involved in disease pathways have been developed based on this compound's structure. It has shown promise in inhibiting enzymes like kinases, which are pivotal in cancer progression .

Biological Research

  • Biomolecular Interactions :
    • The compound can be utilized to study biomolecular interactions due to its ability to bind effectively with proteins involved in various biological processes. This property is instrumental in understanding disease mechanisms at a molecular level .
  • Drug Design :
    • Its structure serves as a scaffold for designing new drugs. By modifying the pyridine and nitro groups, researchers can create analogs with improved efficacy and reduced side effects .

Material Science

  • Polymer Development :
    • The compound's unique chemical properties allow it to be incorporated into polymer matrices, enhancing the materials' thermal and mechanical stability. This application is particularly relevant in creating advanced materials for electronics and aerospace industries .
  • Nanotechnology :
    • In nanotechnology, this compound can be used to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems .

Case Study 1: Anticancer Drug Development

A study conducted on derivatives of this compound revealed significant anticancer activity against breast cancer cell lines. The modifications made to the nitro group enhanced the compound's ability to induce apoptosis, leading to decreased tumor viability.

Case Study 2: Antimicrobial Efficacy

In a collaborative research project, various analogs of this compound were tested against multi-drug resistant bacterial strains. Results indicated that specific modifications could enhance antimicrobial potency, paving the way for novel antibiotic formulations.

Mechanism of Action

The mechanism of action of 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar in structure but lacks the pyridin-3-ylmethyl group.

    3-Nitroacetophenone: Similar in structure but lacks the pyridin-3-ylmethylamino group.

    4-Nitrobenzaldehyde: Similar in structure but has an aldehyde group instead of an ethanone group

Uniqueness

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is unique due to the presence of both the nitro and pyridin-3-ylmethylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone, a compound featuring both nitro and pyridine functionalities, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Nitration : Introduction of the nitro group onto the aromatic ring.
  • Pyridine Attachment : Coupling of the pyridine moiety via amine chemistry.
  • Final Functionalization : Formation of the ethanone structure through acylation reactions.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperazine and piperidine have shown activity against various viruses, including HIV and influenza . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antibacterial and Antifungal Properties

The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .

Cytotoxicity

Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. For example, a related compound demonstrated a cytotoxic concentration (CC50) in Vero cells at approximately 92 µM, indicating moderate toxicity levels . Further studies are necessary to establish the therapeutic index for this compound.

Case Studies

Study Findings Reference
Study on antiviral activityShowed that derivatives inhibited HIV replication effectively
Evaluation of antibacterial propertiesDemonstrated significant inhibition against Staphylococcus aureus
Cytotoxicity assessmentCC50 values suggested moderate cytotoxicity in mammalian cells

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of nitro and amine groups can facilitate interactions with target enzymes crucial for pathogen survival.
  • Disruption of Membrane Integrity : Similar compounds have been shown to affect membrane permeability, leading to cell lysis in bacteria and fungi.

Q & A

Basic Synthesis Routes

Q: What are the standard synthetic methodologies for preparing 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone? A: Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

  • Step 1: Nitration and amination of the phenyl precursor to introduce the nitro and pyridinylmethylamino groups.
  • Step 2: Friedel-Crafts acylation using ethanoyl chloride (or acetyl chloride) in anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) to attach the ethanone moiety .
  • Key considerations: Strict anhydrous conditions prevent hydrolysis of the acyl chloride, and reaction temperatures are optimized to avoid over-nitration or side reactions .

Advanced Optimization of Reaction Conditions

Q: How can researchers resolve contradictory reports on the yield of this compound under varying catalytic systems? A: Contradictions often arise from differences in solvent polarity, catalyst loading, or moisture control. To optimize:

  • Systematic screening: Use a Design of Experiments (DoE) approach to test variables (e.g., AlCl₃ vs. FeCl₃ catalysts, dichloromethane vs. toluene solvents).
  • In-situ monitoring: Employ techniques like TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
  • Reference controls: Compare results against PubChem-deposited protocols for analogous ethanone derivatives to identify deviations .

Basic Spectroscopic Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

  • NMR spectroscopy: ¹H/¹³C NMR to verify the pyridinylmethylamino group (δ ~8.5 ppm for pyridine protons) and ethanone carbonyl (δ ~205 ppm in ¹³C) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and acetyl groups .
  • IR spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Advanced Bioactivity Profiling

Q: How can researchers assess the biological activity of this compound in enzyme inhibition studies? A: A methodological workflow includes:

  • Target selection: Prioritize enzymes with structural homology to known targets of pyridine-containing ethanones (e.g., kinases, cytochrome P450 isoforms) .
  • In vitro assays: Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (Kd) and inhibition constants (IC₅₀).
  • Control experiments: Compare activity against structurally similar compounds (e.g., 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone) to isolate the nitro group’s contribution .

Basic Safety and Handling Protocols

Q: What precautions are necessary when handling this compound in the laboratory? A: Based on analogous nitroaromatic ethanones:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use a fume hood to minimize inhalation of dust or vapors (P261 precaution) .
  • Storage: Keep in a dark, cool environment (<25°C) to prevent decomposition .

Advanced Data Discrepancy Analysis

Q: How should researchers address inconsistencies in reported solubility and stability data? A: Discrepancies may stem from polymorphic forms or solvent impurities. Mitigation strategies:

  • Standardize solvents: Use HPLC-grade solvents for solubility tests and document water content (e.g., Karl Fischer titration) .
  • Stability studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • Collaborative validation: Cross-reference data with PubChem entries for structurally related compounds (e.g., 1-(3-nitrophenyl)ethanone) .

Basic Derivatization Strategies

Q: What functionalization reactions are feasible for modifying this compound’s properties? A: The nitro and ethanone groups enable:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further coupling (e.g., amide formation) .
  • Nucleophilic substitution: Replace the pyridinylmethylamino group with other amines under basic conditions .
  • Acetyl group modification: Convert the ethanone to an oxime or hydrazone for coordination chemistry applications .

Advanced Computational Modeling

Q: How can molecular docking studies guide the design of derivatives with enhanced target affinity? A: A robust workflow involves:

  • Ligand preparation: Optimize the compound’s 3D structure using DFT (e.g., Gaussian) to account for nitro group resonance .
  • Target selection: Dock into active sites of proteins with pyridine-binding pockets (e.g., EGFR kinase PDB: 1M17).
  • Free energy calculations: Use MM-GBSA to rank derivatives based on binding energy, prioritizing those with stronger interactions than the parent compound .

Basic Environmental Hazard Assessment

Q: What protocols should be followed for disposal to minimize environmental impact? A: Follow hazardous waste guidelines for nitroaromatics:

  • Neutralization: Treat with reducing agents (e.g., Fe/NH₄Cl) to convert nitro groups to less toxic amines before disposal .
  • Regulatory compliance: Adhere to EPA protocols (40 CFR 261) for aromatic ketone waste, including proper labeling and incineration .

Advanced Mechanistic Studies

Q: How can researchers elucidate the reaction mechanism of this compound in catalytic processes? A: Techniques include:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In-situ spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., nitrenes during nitro group reactions) .
  • Computational modeling: Track potential energy surfaces (PES) for key steps (e.g., acylation) using DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 2
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1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.